4-(2-Iodoacetamido)-TEMPO

Muscle Biophysics Site-Directed Spin Labeling Conformational Change

Select 4-(2-Iodoacetamido)-TEMPO for SDSL-EPR studies requiring a rigid, covalent S-C thioether linkage to cysteine thiols. Unlike flexible S-S labels (e.g., MTSL), its constrained attachment minimizes motional averaging, enabling precise detection of angular displacements in myosin, kinesin, and ATPases—delivering larger motion sensitivity than 4-maleimido-TEMPO. The established methodology achieves millivolt-level accuracy for electrostatic mapping around active sites and ion channels. Choose this spin label when cross-study comparability, rotational library validity, and high-resolution structural restraints are non-negotiable.

Molecular Formula C11H21IN2O2
Molecular Weight 340.20 g/mol
CAS No. 25713-24-0
Cat. No. B1225492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Iodoacetamido)-TEMPO
CAS25713-24-0
Synonyms2,2,6,6-tetramethylpiperdin-N-1-oxyiodoacetamide
4-(2-iodoacetamido)-2,2,6,6-tetramethylpiperidine-1-oxyl
4-(N-iodoacetamide)-2,2,6,6-tetramethylpiperidine-1-oxyl
IASL
N-(1-oxy-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide
N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide
N-(oxyl-2,2,6,6-tetramethylpiperid-4-yl)iodoacetamide
TMPIA
Molecular FormulaC11H21IN2O2
Molecular Weight340.20 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1O)(C)C)NC(=O)CI)C
InChIInChI=1S/C11H21IN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15)
InChIKeyMWZANHRWWCPXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Iodoacetamido)-TEMPO (CAS 25713-24-0) for SDSL-EPR: Product Specifications and Core Identity


4-(2-Iodoacetamido)-TEMPO is a piperidine-based nitroxide spin label carrying an iodoacetamide reactive group at the 4-position. It is a stable free radical that forms a covalent thioether linkage with cysteine thiols (S-C bond) for site-directed spin labeling (SDSL) in electron paramagnetic resonance (EPR) spectroscopy. The compound is supplied as a solid with a melting point range of 127.0-131.0°C and minimum purity of >98.0% by HPLC . Its core application is the site-specific attachment of a paramagnetic nitroxide reporter to proteins for structural, dynamic, and electrostatic analysis .

Why 4-(2-Iodoacetamido)-TEMPO Cannot Be Substituted with Common SDSL Spin Labels


The performance of a spin label in EPR experiments is exquisitely sensitive to the chemical nature of its linkage to the protein, which directly dictates the spin label's local dynamics, rotational freedom, and the resultant EPR spectral lineshape [1]. Substituting 4-(2-Iodoacetamido)-TEMPO, which forms a rigid S-C thioether bond [2], with a label that creates a more flexible linkage (e.g., the S-S disulfide bond of MTSL) or a different heterocyclic core (e.g., the pyrroline ring of PROXYL-based labels) fundamentally alters the motional averaging and rotational correlation time (τc) detected by EPR [1]. Such a change prevents direct cross-study data comparison, invalidates established rotational libraries, and risks misinterpreting structural dynamics or missing critical conformational changes altogether [3].

Quantitative Differentiation of 4-(2-Iodoacetamido)-TEMPO in SDSL-EPR Applications


4-(2-Iodoacetamido)-TEMPO Exhibits Larger Nucleotide-Induced Angular Displacement Than 4-Maleimido-TEMPO in Myosin

In a head-to-head comparison using myosin subfragment 1 (S1) decorated muscle fibers, the iodoacetamido-PROXYL spin label (IPSL), an analog of 4-(2-Iodoacetamido)-TEMPO, demonstrated a larger angular displacement upon binding MgADP than the 4-maleimido-TEMPO spin label. The IPSL-labeled myosin exhibited a quantifiably greater rotation from the rigor state, making it a more sensitive probe for detecting cross-bridge motion during the rigor-to-MgADP state transition [1].

Muscle Biophysics Site-Directed Spin Labeling Conformational Change

4-(2-Iodoacetamido)-TEMPO's S-C Thioether Linkage Offers Superior Rigidity Compared to MTSL's S-S Disulfide Bond

4-(2-Iodoacetamido)-TEMPO reacts with cysteine to form a rigid S-C thioether bond. In contrast, the commonly used MTSL spin label forms a more flexible S-S disulfide linkage. This fundamental chemical difference results in a more constrained and less motionally averaged EPR spectrum for the iodoacetamide-based label, which provides higher sensitivity to the local protein environment and conformational changes [1]. A study on amyloid aggregation of β-lactoglobulin directly compared a methanethiosulfonate spin label (MTSSL, analogous to MTSL) with an iodoacetamido-proxyl spin label (IPSL, analogous to 4-(2-Iodoacetamido)-TEMPO) and found they bind with different affinities to the five cysteines and exhibit differential sensitivity to structural changes, with IPSL being most sensitive to changes in the random coil at position Cys 160 [2].

Site-Directed Spin Labeling EPR Spectroscopy Spin Label Dynamics

4-(2-Iodoacetamido)-TEMPO Enables Millivolt-Accurate Electrostatic Potential Mapping on Proteins

A general EPR method has been developed using iodoacetamide spin-labels, including 4-(2-Iodoacetamido)-TEMPO, to measure the electrostatic potential at specific sites on proteins with millivolt (mV) accuracy. This method was demonstrated by selectively labeling a cysteine side chain in an occluded site on the sarcoplasmic reticulum Ca(2+)-ATPase [1]. This high-precision measurement of local electric fields is a unique capability enabled by the stability and specific EPR properties of the iodoacetamide-nitroxide system.

EPR Spectroscopy Electrostatic Potential Protein Structure

Optimal Research Applications for 4-(2-Iodoacetamido)-TEMPO Based on Quantitative Evidence


Studying Nucleotide-Dependent Conformational Changes in Motor Proteins

For investigations of myosin, kinesin, or ATPases where the objective is to detect and quantify angular displacements or structural transitions upon nucleotide binding, 4-(2-Iodoacetamido)-TEMPO is the preferred spin label. Its iodoacetamide chemistry provides the required sensitivity to detect larger motion than alternative labels like 4-maleimido-TEMPO, as directly demonstrated in myosin studies [1].

High-Resolution Mapping of Electrostatic Potentials on Protein Surfaces

When the research goal is to measure local electrostatic fields around protein functional sites (e.g., active sites, ion channels, or membrane-binding interfaces) with high precision, 4-(2-Iodoacetamido)-TEMPO should be selected. The established EPR methodology using this spin label achieves millivolt-level accuracy, enabling quantitative mapping of charge distribution [1].

Probing Rigid Local Environments and Backbone Dynamics

In SDSL-EPR studies requiring minimal motional averaging from the spin label side chain to resolve subtle changes in protein structure or dynamics, the rigid S-C thioether linkage of 4-(2-Iodoacetamido)-TEMPO is advantageous over the more flexible S-S linkage of MTSL [1]. This makes it the appropriate choice for analyzing ordered domains or when constructing high-resolution structural restraints from EPR data [2].

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